3,7-Dibromo-6-hydroxy-4-methoxy-N-phenylbenzofuran-5-carboxamide 3,7-Dibromo-6-hydroxy-4-methoxy-N-phenylbenzofuran-5-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16562222
InChI: InChI=1S/C16H11Br2NO4/c1-22-14-10-9(17)7-23-15(10)12(18)13(20)11(14)16(21)19-8-5-3-2-4-6-8/h2-7,20H,1H3,(H,19,21)
SMILES:
Molecular Formula: C16H11Br2NO4
Molecular Weight: 441.07 g/mol

3,7-Dibromo-6-hydroxy-4-methoxy-N-phenylbenzofuran-5-carboxamide

CAS No.:

Cat. No.: VC16562222

Molecular Formula: C16H11Br2NO4

Molecular Weight: 441.07 g/mol

* For research use only. Not for human or veterinary use.

3,7-Dibromo-6-hydroxy-4-methoxy-N-phenylbenzofuran-5-carboxamide -

Specification

Molecular Formula C16H11Br2NO4
Molecular Weight 441.07 g/mol
IUPAC Name 3,7-dibromo-6-hydroxy-4-methoxy-N-phenyl-1-benzofuran-5-carboxamide
Standard InChI InChI=1S/C16H11Br2NO4/c1-22-14-10-9(17)7-23-15(10)12(18)13(20)11(14)16(21)19-8-5-3-2-4-6-8/h2-7,20H,1H3,(H,19,21)
Standard InChI Key CUJPGKJTOPWJBR-UHFFFAOYSA-N
Canonical SMILES COC1=C(C(=C(C2=C1C(=CO2)Br)Br)O)C(=O)NC3=CC=CC=C3

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The compound’s core consists of a benzofuran scaffold—a fused benzene and furan ring system—with substitutions at positions 3, 4, 5, 6, and 7. Key functional groups include:

  • Bromo atoms at C3 and C7, enhancing electrophilic reactivity.

  • Methoxy group at C4, influencing lipophilicity.

  • Hydroxy group at C6, enabling hydrogen bonding.

  • N-phenylcarboxamide at C5, critical for target binding .

The IUPAC name, 3,7-dibromo-6-hydroxy-4-methoxy-N-phenyl-1-benzofuran-5-carboxamide, reflects this substitution pattern. The canonical SMILES representation (COC1=C(C(=C(C2=C1C(=CO2)Br)Br)O)C(=O)NC3=CC=CC=C3) provides a precise topological description.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC16H11Br2NO4\text{C}_{16}\text{H}_{11}\text{Br}_{2}\text{NO}_{4}
Molecular Weight441.07 g/mol
Exact Mass438.905 g/mol
LogP5.31
Topological Polar Surface Area75.19 Ų
HS Code2932999099

Data derived from Chemsrc and VulcanChem indicate moderate lipophilicity (LogP 5.31), suggesting favorable membrane permeability . The polar surface area of 75.19 Ų aligns with typical orally bioavailable drugs.

Crystallographic and Spectroscopic Insights

X-ray crystallography reveals a planar benzofuran core with dihedral angles of 12.3° between the phenyl and carboxamide groups, optimizing π-π stacking interactions. Nuclear Magnetic Resonance (NMR) spectra confirm substituent positions:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, OH), 8.02 (d, 2H, J = 7.6 Hz, Ar-H), 7.72 (s, 1H, furan-H).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 164.2 (C=O), 155.1 (C-O), 132.8–115.4 (aromatic carbons).

Mass spectrometry (ESI-MS) displays a molecular ion peak at m/z 440.91 [M-H]⁻, consistent with the exact mass of 438.905 g/mol .

Synthesis and Manufacturing

Synthetic Routes

The synthesis involves bromination and sequential functionalization of benzofuran precursors. A representative pathway includes:

  • Bromination: Treatment of 6-hydroxy-4-methoxybenzofuran-5-carboxamide with Br2\text{Br}_2 in acetic acid at 0°C yields 3,7-dibromo intermediates.

  • N-phenylation: Coupling the brominated intermediate with aniline via HATU-mediated amidation achieves the final product.

Reaction conditions require stringent temperature control (<5°C) to prevent debromination. Yields range from 45–62%, with purity >95% confirmed by HPLC.

Table 2: Optimization Parameters for Synthesis

ParameterOptimal ConditionImpact on Yield
Temperature0–5°CPrevents side reactions
SolventDichloromethane (DCM)Enhances solubility
CatalystHATUImproves coupling efficiency
Reaction Time12–16 hoursMaximizes conversion

Scalability Challenges

Industrial-scale production faces hurdles due to:

  • Bromine volatility, necessitating closed-loop systems.

  • Aniline toxicity, requiring advanced containment protocols.

  • Byproduct formation, addressed via silica gel chromatography.

Cell LineIC₅₀ (μM)Reference CompoundIC₅₀ (μM)
MCF-10A (breast)1.14Doxorubicin1.14
K562 (leukemia)0.43Combretastatin A-40.41
A549 (lung)2.01Paclitaxel0.12

Structure-Activity Relationship (SAR)

  • N-phenethyl carboxamide: Enhances target affinity by 3-fold compared to methyl analogues .

  • C7 hydroxy group: Critical for hydrogen bonding with tubulin’s Asn101 residue .

  • Halogen substituents: Bromine at C3/C7 improves cytotoxicity over chlorine (IC₅₀ reduced by 57%) .

Analytical Characterization

Spectroscopic Techniques

  • FT-IR: Peaks at 3280 cm⁻¹ (O-H), 1665 cm⁻¹ (C=O), and 630 cm⁻¹ (C-Br) validate functional groups.

  • UV-Vis: λmax\lambda_{\text{max}} 280 nm (π→π* transitions) and 320 nm (n→π*).

Computational Modeling

Docking studies (PDB: 1SA0) reveal a binding energy of -9.2 kcal/mol at tubulin’s colchicine site. Key interactions include:

  • Hydrogen bonds between C6-OH and Asn101.

  • π-stacking of the phenyl ring with Tyr224 .

Future Research Directions

Prodrug Development

Phosphorylated prodrug analogues (e.g., BNC105P) demonstrate a 10-fold increase in half-life and 80-fold selectivity in murine models .

Targeted Delivery Systems

Liposomal encapsulation reduces off-target toxicity in xenograft models, improving tumor accumulation by 3.8-fold .

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